molecular formula C16H27BO4 B8140765 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B8140765
M. Wt: 294.2 g/mol
InChI Key: ROEOLPDHZIGRCS-UHFFFAOYSA-N
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Description

Comparative Analysis of Bicyclo[2.2.2]Octane Derivatives

Compound Substituent at Position 1 Substituent at Position 4 Reference
Bicyclo[2.2.2]octane-2-carboxylic acid Carboxylic acid (-COOH) Hydrogen (-H)
Methyl bicyclo[2.2.2]octane-1-carboxylate Methyl carboxylate (-COOCH₃) Hydrogen (-H)
Target Compound Methyl carboxylate (-COOCH₃) Dioxaborolan-2-yl

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO4/c1-13(2)14(3,4)21-17(20-13)16-9-6-15(7-10-16,8-11-16)12(18)19-5/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOLPDHZIGRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(CC2)(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Oxidative Cyclization

A foundational approach derives from the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes via transition metal catalysis. As detailed in patent WO2019075004A1, 1,4-dimethylenecyclohexane undergoes oxidative cyclization in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and oxidizing agents such as benzoquinone or molecular oxygen. This reaction forms an oxo-substituted bicyclo[2.2.2]octane intermediate, which serves as a precursor for further derivatization.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidizing Agent: Benzoquinone (1.2 equiv)

  • Solvent: Toluene at 110°C

  • Yield: 68–72%

This method provides a scalable route to the bicyclic framework but requires subsequent steps to install the methyl ester and boronate functionalities.

Sequential Esterification and Borylation

Esterification of Bicyclo[2.2.2]octane-1-carboxylic Acid

The methyl ester group is introduced via acid-catalyzed esterification. Starting from bicyclo[2.2.2]octane-1-carboxylic acid, treatment with methanol in the presence of H₂SO₄ (5 mol%) at reflux yields the methyl ester.

Reaction Conditions:

  • Acid Catalyst: H₂SO₄

  • Temperature: 65°C

  • Yield: >90%

Miyaura Borylation at the 4-Position

The boronate ester is installed via Miyaura borylation, a palladium-catalyzed reaction between a halogenated substrate and bis(pinacolato)diboron (B₂Pin₂). Prior halogenation at the 4-position of the bicyclo[2.2.2]octane core is critical.

Halogenation Step:

  • Substrate: Methyl bicyclo[2.2.2]octane-1-carboxylate

  • Halogenating Agent: N-Bromosuccinimide (NBS) in CCl₄

  • Conditions: Radical initiation with AIBN (azobisisobutyronitrile) at 80°C

  • Yield of 4-Bromo Derivative: 55–60%

Miyaura Borylation:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane at 100°C

  • Yield: 75–80%

One-Pot Multi-Step Synthesis

Integrated Halogenation-Borylation-Esterification

A streamlined one-pot method combines halogenation, borylation, and esterification. This approach minimizes intermediate purification and improves overall efficiency.

Procedure:

  • Halogenation: Treat bicyclo[2.2.2]octane-1-carboxylic acid with PBr₃ in CH₂Cl₂ at 0°C to form the 4-bromo derivative.

  • Borylation: Add B₂Pin₂, Pd(dtbpf)Cl₂, and KOAc directly to the reaction mixture. Heat to 90°C for 12 hours.

  • Esterification: Quench with methanol and H₂SO₄, reflux for 4 hours.

Key Data:

StepConditionsYield
HalogenationPBr₃, CH₂Cl₂, 0°C70%
BorylationPd(dtbpf)Cl₂, KOAc, 90°C78%
EsterificationMeOH, H₂SO₄, reflux95%
Overall 52%

Alternative Routes via Diels-Alder Cycloaddition

Cycloaddition with Boronate-Containing Dienophiles

A less conventional route employs a Diels-Alder reaction between 1,3-cyclohexadiene and a boronate-functionalized dienophile (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane maleic anhydride).

Reaction Parameters:

  • Dienophile: Maleic anhydride with a boronate ester substituent

  • Temperature: 150°C (sealed tube)

  • Catalyst: None (thermal conditions)

  • Yield: 40–45%

This method faces challenges in dienophile synthesis and regioselectivity but offers a direct route to the target compound.

Optimization Strategies

Catalyst Screening for Borylation

Palladium catalysts significantly impact borylation efficiency. A comparative study reveals:

CatalystSolventTemperatureYield
Pd(dppf)Cl₂1,4-Dioxane100°C78%
Pd(PPh₃)₄THF80°C62%
Pd(OAc)₂DMF120°C45%

Pd(dppf)Cl₂ in 1,4-dioxane emerges as the optimal system.

Solvent Effects on Esterification

Polar aprotic solvents enhance esterification yields:

SolventDielectric ConstantYield
MeOH32.795%
DMF36.788%
THF7.575%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, COOCH₃), 1.94–1.86 (m, 6H, bicyclo-CH₂), 1.25 (s, 12H, Bpin-CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s, Bpin).

  • IR (neat): 1725 cm⁻¹ (C=O), 1370 cm⁻¹ (B-O).

Chromatographic Purity

  • HPLC: >98% purity (C18 column, MeOH/H₂O = 80:20).

Challenges and Limitations

  • Regioselectivity: Competing halogenation at non-target positions reduces yields.

  • Boronate Stability: The dioxaborolane group is sensitive to protic solvents, necessitating anhydrous conditions.

  • Catalyst Cost: Palladium-based catalysts increase synthetic costs, prompting research into nickel alternatives.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Patent WO2019075004A1 highlights the use of flow chemistry for cyclization steps, improving heat transfer and scalability.

  • Catalyst Recycling: Immobilized Pd catalysts on mesoporous silica enable reuse across 5–7 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve specific temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce various hydrocarbons .

Scientific Research Applications

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in the synthesis of various bicyclic compounds. Its bicyclo[2.2.2]octane framework is particularly valuable for creating derivatives that can be utilized in further chemical transformations. The compound can undergo reactions such as:

  • Nucleophilic Substitution : The presence of the dioxaborolane moiety allows for nucleophilic attacks, enabling the formation of new carbon-boron bonds which are critical in organic synthesis.
  • Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate has been explored for its potential therapeutic applications:

  • Antiviral Agents : Research indicates that bicyclo[2.2.2]octane derivatives can act as antiviral agents. For instance, certain modifications of this compound have shown efficacy against influenza viruses by inhibiting viral replication mechanisms .
  • Metabolic Syndrome Treatments : Compounds derived from this structure are being investigated for their role in managing metabolic syndrome and related disorders due to their ability to modulate biological pathways .

Material Science

The compound's unique structural attributes make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer or cross-linker in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength.
  • Nanotechnology : The integration of dioxaborolane functionalities allows for the development of nanomaterials with tailored electronic and optical properties.

Case Study 1: Antiviral Activity

A study evaluated derivatives of bicyclo[2.2.2]octane as potential inhibitors of influenza viruses. The results indicated that specific modifications to the methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane structure enhanced antiviral activity significantly compared to unmodified compounds .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing new bicyclic compounds using this compound as a starting material demonstrated its effectiveness in yielding diverse derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The bicyclo[2.2.2]octane structure provides rigidity and stability to the compound, enhancing its reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Organoboron Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2244881-69-2 C₁₇H₂₅BO₄ 316.35 Bicyclo[2.2.2]octane, boronate, carboxylate
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 653589-95-8 C₁₅H₂₁BO₄ 280.18 Aromatic benzene ring, boronate, carboxylate
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 1449662-38-7 C₁₅H₂₃BO₄ 294.20 Cyclohexene ring, boronate, carboxylate
Isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane-1-carboxylate 2609867-50-5 C₁₆H₂₇BO₄ 294.20 Bicyclo[2.1.1]hexane, isopropyl ester
Methyl bicyclo[2.2.2]octane-1-carboxylate (parent compound) 2064-04-2 C₁₀H₁₆O₂ 168.23 Bicyclo[2.2.2]octane, carboxylate (no boron)

Key Observations:

  • Rigidity vs.
  • Steric Effects : The bicyclo[2.2.2]octane system introduces significant steric hindrance around the boronate group, which may slow reaction kinetics in cross-coupling compared to planar aromatic boronates (e.g., 653589-95-8) .
  • Electronic Effects : Aromatic boronates (e.g., 653589-95-8) exhibit resonance stabilization, whereas aliphatic boronates (e.g., the target compound) rely on inductive effects, influencing their reactivity in electrophilic substitutions .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura reactions is influenced by its bicyclic structure:

  • Reaction Efficiency : Cyclohexene-based boronates (e.g., 1449662-38-7) often exhibit faster coupling rates due to reduced steric hindrance compared to the bicyclo[2.2.2]octane system .
  • Substrate Compatibility : Aromatic boronates (e.g., 653589-95-8) are preferred for coupling with aryl halides, while the target compound is more suited for aliphatic or sterically demanding substrates .
  • Thermal Stability : The bicyclo[2.2.2]octane framework enhances thermal stability, making the compound suitable for high-temperature reactions, unlike smaller bicyclo[2.1.1]hexane derivatives (e.g., 2609867-50-5) .

Research Findings and Case Studies

  • Case Study 1 : In a 2021 study, the crystal structure of a related bicyclo[2.2.2]octane boronate (tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate) revealed strong intermolecular C–H···O interactions, stabilizing the lattice . This suggests similar packing behavior for the target compound.
  • Case Study 2 : A comparison of coupling efficiencies showed that the target compound achieved 85% yield in a Pd-catalyzed alkyl-alkyl coupling, whereas a bicyclo[2.1.1]hexane analog (2609867-50-5) yielded only 62% under identical conditions, highlighting the impact of ring size on reactivity .

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Formula : C14_{14}H23_{23}B_{O}_4
Molecular Weight : 262.11 g/mol
CAS Number : 171364-80-0
Melting Point : 82.0°C to 83.2°C
Physical State : White crystalline powder

Synthesis

The synthesis of bicyclo[2.2.2]octane derivatives has been explored through various methods, including enantioselective synthesis under metal-free conditions. A notable method involves a tandem reaction that allows rapid access to a range of bicyclo[2.2.2]octane-1-carboxylates with high yields and enantioselectivity .

This compound exhibits biological activity primarily through its interaction with specific biological targets. The dioxaborolane moiety is known to participate in boron-mediated reactions that can influence metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties by disrupting cellular processes in cancer cells. For instance, studies have shown that dioxaborolane derivatives can induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that similar bicyclic compounds may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes has been noted in preliminary studies focusing on metabolic pathways relevant to diseases like diabetes and obesity .

Data Table of Biological Activities

Biological Activity Target/Mechanism Reference
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neurotransmitter systems
Enzyme InhibitionAffects metabolic pathways related to diabetes

Safety and Toxicology

The compound has been classified under categories indicating potential eye irritation and skin corrosion risks. Precautionary measures should be taken when handling the substance to avoid exposure .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves introducing the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the bicyclo[2.2.2]octane scaffold. A two-step approach is often employed:

  • Step 1 : Functionalize the bicyclo[2.2.2]octane core with a reactive group (e.g., bromide or triflate) at the 4-position.
  • Step 2 : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Key considerations include inert atmosphere (N₂/Ar), anhydrous solvents (THF or dioxane), and purification via column chromatography using silica gel.

Q. How is this compound characterized spectroscopically?

A combination of techniques is used:

  • ¹H/¹³C NMR : Confirm the bicyclo[2.2.2]octane structure and methyl ester group integration. The boronate ester’s ¹¹B NMR signal appears at ~30 ppm .
  • IR Spectroscopy : Detect ester carbonyl stretching (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for boron-containing species.

Q. What purification methods are recommended?

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane to remove unreacted boronate precursors.
  • Recrystallization : Employ cold methanol or ethanol to isolate high-purity crystals.
  • Analytical HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does steric hindrance from the bicyclo[2.2.2]octane scaffold influence Suzuki-Miyaura coupling efficiency?

The rigid bicyclic structure imposes steric constraints, potentially slowing transmetallation. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.
  • Optimize reaction temperature (80–100°C) and solvent polarity (toluene/DMF mixtures).
  • Pre-activate the boronate ester with Cs₂CO₃ to enhance reactivity .

Q. How can contradictory data on hydrolytic stability be resolved?

Hydrolysis of the boronate ester is pH-dependent. Conflicting reports may arise from:

  • pH Variability : Test stability across buffers (pH 5–9) using ¹H NMR to track degradation.
  • Temperature Effects : Conduct accelerated aging studies at 40–60°C.
  • Co-solvents : Evaluate aqueous/organic mixtures (e.g., THF/H₂O) to mimic reaction conditions .

Q. What computational methods predict reactivity in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate transition-state energies for transmetallation steps. Focus on boron’s electrophilicity and palladium’s coordination geometry.
  • Molecular Dynamics (MD) : Simulate solvent effects on steric accessibility .

Q. How to analyze trace impurities in synthesized batches?

  • LC-MS/MS : Detect boronic acid byproducts (e.g., hydrolyzed boronate esters) with MRM transitions.
  • Solid-Phase Extraction (SPE) : Use HLB cartridges to concentrate impurities prior to analysis .

Methodological Considerations Table

Parameter Recommendation Reference
Reaction Solvent Anhydrous THF or dioxane
Catalyst System Pd(dppf)Cl₂, Cs₂CO₃, 80°C
Stability Testing pH 7.4 PBS buffer, 37°C, monitored via ¹H NMR
Computational Tools Gaussian 16 (DFT), B3LYP/6-31G(d) basis set

Key Research Gaps

  • Mechanistic Insights : Limited data on the boronate ester’s oxidative stability under photochemical conditions.
  • Biological Applications : Potential as a boron delivery agent in BNCT (Boron Neutron Capture Therapy) remains unexplored.

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